molecular formula C14H23N3O4S B2479886 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034298-74-1

3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2479886
CAS No.: 2034298-74-1
M. Wt: 329.42
InChI Key: KNBNZKYGKXIGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a cyclohexylsulfonyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols .

Scientific Research Applications

3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and imidazolidine-2,4-dione analogs. Examples are:

    Piperidine derivatives: Compounds with various substituents on the piperidine ring.

    Imidazolidine-2,4-dione analogs: Compounds with different substituents on the imidazolidine ring.

Uniqueness

The uniqueness of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c18-13-10-15-14(19)17(13)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBNZKYGKXIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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